

Technical Guide: Synthesis of Deuterated Ciprofloxacin Sulfate Metabolite

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Compound of Interest

Compound Name: *Ciprofloxacin-piperazinyl-N-sulfate-d8*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, proposed methodology for the synthesis of a deuterated sulfate metabolite of ciprofloxacin. Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that undergoes metabolism in the body, with one of the key metabolites being the N-sulfate conjugate of the piperazine ring. The synthesis of isotopically labeled metabolites, such as deuterated ciprofloxacin sulfate, is crucial for a variety of applications in drug development, including pharmacokinetic studies, metabolic profiling, and as internal standards in bioanalytical assays. This document provides a detailed, step-by-step protocol for the chemical synthesis of deuterated ciprofloxacin, followed by its sulfation to yield the desired metabolite. All quantitative data is summarized in tables, and the experimental workflow and metabolic pathway are illustrated with diagrams.

Introduction

Ciprofloxacin is a widely used antibiotic effective against a range of bacterial infections.^{[1][2]} Its efficacy and safety are influenced by its metabolic fate in the body. One of the identified metabolites is sulfo-ciprofloxacin, which is primarily found in feces.^[3] The study of such metabolites is a critical aspect of drug development, aiding in the understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Stable isotope-labeled compounds, particularly deuterated analogs, are invaluable tools in these studies.^[4] They allow for the differentiation of the administered drug and its metabolites from endogenous compounds, facilitating accurate quantification and structural elucidation. This guide provides a plausible and detailed synthetic route for deuterated ciprofloxacin sulfate, a standard that is not readily commercially available.

Proposed Synthetic Pathway and Experimental Protocols

The proposed synthesis is a two-stage process:

- **Synthesis of Deuterated Ciprofloxacin (Ciprofloxacin-d8):** This involves the reaction of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid with deuterated piperazine (piperazine-d8).^[5]
- **Sulfation of Deuterated Ciprofloxacin:** The synthesized ciprofloxacin-d8 is then sulfated at the secondary amine of the piperazine ring using a sulfur trioxide-pyridine complex.

Stage 1: Synthesis of Ciprofloxacin-d8

This procedure is adapted from established methods for the synthesis of ciprofloxacin analogs.^[5]

Experimental Protocol:

- To a solution of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (1.0 eq) in pyridine (10 volumes), add piperazine-d8 (2.0 eq).
- Heat the reaction mixture to reflux (approximately 115°C) and maintain for 5 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the pyridine.

- To the residue, add water and adjust the pH to approximately 7.0 with 2N hydrochloric acid to precipitate the product.
- Filter the precipitate, wash with water and then methanol.
- Dry the solid under vacuum to yield ciprofloxacin-d8.

Stage 2: Synthesis of Deuterated Ciprofloxacin Sulfate

This protocol utilizes a common sulfating agent, the sulfur trioxide-pyridine complex, which is known to selectively sulfate amines.

Experimental Protocol:

- Suspend ciprofloxacin-d8 (1.0 eq) in anhydrous dimethylformamide (DMF) (20 volumes).
- Cool the suspension to 0°C in an ice bath.
- In a separate flask, dissolve sulfur trioxide-pyridine complex (1.5 eq) in anhydrous DMF (5 volumes).
- Add the sulfur trioxide-pyridine solution dropwise to the ciprofloxacin-d8 suspension over 30 minutes, maintaining the temperature at 0°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Monitor the reaction by HPLC-MS to confirm the formation of the sulfate conjugate.
- Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
- The crude product can be purified by preparative reverse-phase HPLC to yield the deuterated ciprofloxacin sulfate metabolite.

Data Presentation

The following tables summarize the expected quantitative data for the proposed synthesis.

Stage 1: Ciprofloxacin-d8 Synthesis

Parameter	Value
Starting Material	7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Reagent	Piperazine-d8
Solvent	Pyridine
Reaction Temperature	115°C (Reflux)
Reaction Time	5 hours
Expected Yield	75-85%
Expected Purity (by HPLC)	>98%
Isotopic Purity	>99% d8

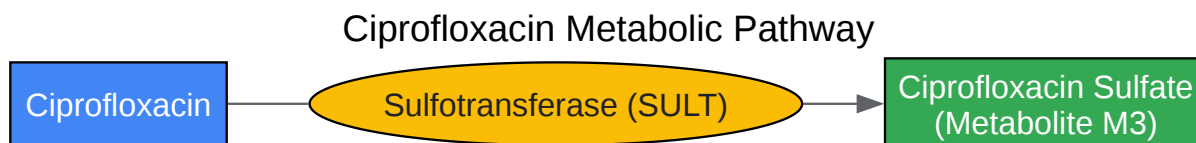
Stage 2: Deuterated Ciprofloxacin Sulfate Synthesis

Parameter	Value
Starting Material	Ciprofloxacin-d8
Reagent	Sulfur trioxide-pyridine complex
Solvent	Anhydrous Dimethylformamide (DMF)
Reaction Temperature	0°C to Room Temperature
Reaction Time	12 hours
Expected Yield	40-50%
Expected Purity (by HPLC)	>97%

Visualization of Pathways and Workflows

Metabolic Pathway of Ciprofloxacin

The following diagram illustrates the metabolic conversion of ciprofloxacin to its sulfate metabolite.



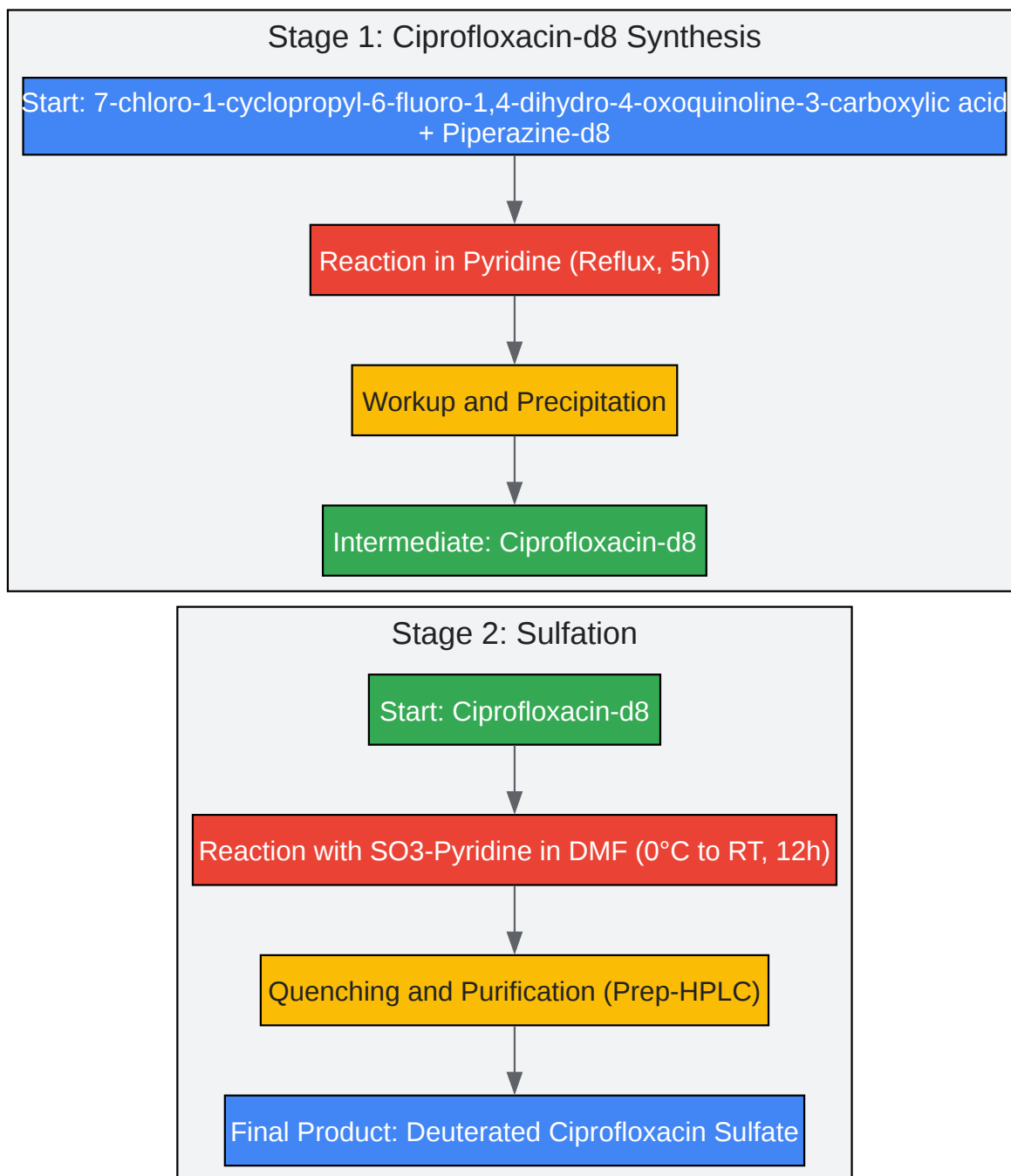
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Caption: Metabolic conversion of Ciprofloxacin to its sulfate conjugate.

Synthetic Workflow for Deuterated Ciprofloxacin Sulfate

This diagram outlines the key steps in the proposed synthesis.

Synthetic Workflow



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Caption: Two-stage synthetic workflow for the target metabolite.

Conclusion

This technical guide provides a detailed and plausible approach for the synthesis of deuterated ciprofloxacin sulfate. While this specific metabolite is not readily available, the proposed two-stage synthesis, utilizing established chemical transformations, offers a clear path for its preparation in a laboratory setting. The availability of such a standard is anticipated to significantly benefit researchers in the fields of drug metabolism, pharmacokinetics, and bioanalytical science, enabling more precise and reliable studies of ciprofloxacin's disposition in biological systems. The provided experimental details, data tables, and diagrams serve as a comprehensive resource for the successful execution of this synthesis.

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